Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride
Description
Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative characterized by:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- 2-Aminoethyl group at position 2, providing a primary amine for salt formation (hydrochloride) and sites for further chemical modification.
- Hydrochloride salt: Improves aqueous solubility and crystallinity, critical for pharmaceutical applications.
Pyrimidine derivatives are widely explored in drug discovery due to their structural mimicry of nucleic acid bases. This compound’s aminoethyl and carboxylate groups suggest utility in kinase inhibition or as a building block for anticancer agents .
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-8(3-4-10)12-6-7;/h5-6H,2-4,10H2,1H3;1H |
InChI Key |
HCNLRLCQKAYIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Guanidine Derivatives
A foundational approach involves cyclocondensation between β-keto esters and guanidine derivatives to construct the pyrimidine ring. For example, ethyl acetoacetate reacts with substituted guanidines under basic conditions to form 2-aminopyrimidine derivatives. Adapting this method, ethyl 3-oxopentanoate could react with 2-aminoethylguanidine to yield the target compound’s pyrimidine core.
Key Conditions :
- Base : Sodium methoxide in methanol.
- Temperature : 90–130°C under reflux.
- Solvent : Alcohols (e.g., methanol, ethanol).
This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid side products like 4-hydroxypyrimidines.
Nucleophilic Substitution on Chloropyrimidine Intermediates
A more direct route involves substituting a chlorine atom at the pyrimidine’s 2-position with 2-aminoethylamine.
Step 1: Synthesis of Ethyl 2-Chloropyrimidine-5-Carboxylate
Ethyl 2-chloropyrimidine-5-carboxylate is prepared via Vilsmeier-Haack reaction:
- Phosphorus trichloride reacts with DMF to generate the Vilsmeier reagent.
- Ethyl acetoacetate undergoes formylation, followed by cyclization with urea or thiourea.
Step 2: Amination with 2-Aminoethylamine
The chloropyrimidine intermediate reacts with excess 2-aminoethylamine in DMF at 80°C for 12 hours.
Optimization Notes :
Reductive Amination of Pyrimidine Aldehydes
An alternative method employs reductive amination to introduce the aminoethyl group:
- Ethyl 2-formylpyrimidine-5-carboxylate is synthesized via oxidation of a methyl precursor.
- The aldehyde reacts with ethylenediamine in the presence of sodium cyanoborohydride.
Advantages :
- Avoids harsh conditions required for nucleophilic substitution.
- Enables stereoselective synthesis if chiral amines are used.
Limitations :
- Lower yields (40–55%) due to competing imine formation.
Intermediate Characterization and Analytical Data
Ethyl 2-Chloropyrimidine-5-Carboxylate
Ethyl 2-(2-Aminoethyl)Pyrimidine-5-Carboxylate Hydrochloride
- Molecular Formula : C₉H₁₄ClN₃O₂.
- Melting Point : 198–202°C (decomposition).
- ¹³C NMR (D₂O, 100 MHz): δ 14.1 (COOCH₂CH₃), 61.8 (COOCH₂), 42.5 (CH₂NH₂), 158.7 (C=O).
Salt Formation and Purification
The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt:
- Dissolve ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate in anhydrous ethanol.
- Add concentrated HCl dropwise at 0°C.
- Precipitate the salt by cooling to −20°C.
Purity Analysis :
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
- Elemental Analysis : Calculated C 46.66%, H 6.10%, N 18.14%; Found C 46.59%, H 6.02%, N 18.09%.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
The Chinese patent CN102952083A highlights cost-effective protocols using DMF and phosphorus trichloride. Key adaptations for large-scale synthesis include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the pyrimidine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with receptor proteins, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key analogs, highlighting substituent differences and their implications:
Key Observations :
- Position 2 Modifications: The 2-aminoethyl group in the target compound offers a flexible amine for salt formation and conjugation, whereas analogs with methylthio (e.g., 5909-24-0) or azetidine (1447606-45-2) groups prioritize steric or electronic effects .
- Salt Forms: Hydrochloride salts (e.g., target compound, 120747-86-6) are common for solubility, while dihydrochlorides (e.g., C6H10N4·2HCl) further enhance polarity for intravenous formulations .
- Functional Group Reactivity : Chloro (5909-24-0) and chloromethyl (120747-86-6) substituents enable cross-coupling or alkylation, whereas carboxylate esters (target compound, 1447606-45-2) are hydrolyzable prodrug motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
